3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a fluorobenzenesulfonamide moiety, and a dimethylphenoxyethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-dimethylphenoxyethyl chloride: The 3,5-dimethylphenol is reacted with ethylene oxide to form 3,5-dimethylphenoxyethanol, which is then converted to 3,5-dimethylphenoxyethyl chloride using thionyl chloride.
Synthesis of 3-chloro-4-fluorobenzenesulfonamide: This involves the chlorination of 4-fluorobenzenesulfonamide using a chlorinating agent such as phosphorus pentachloride.
Coupling Reaction: The final step involves the coupling of 3,5-dimethylphenoxyethyl chloride with 3-chloro-4-fluorobenzenesulfonamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The aromatic rings can undergo substitution reactions with electrophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Electrophilic aromatic substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Electrophilic aromatic substitution: Formation of nitro or sulfonated derivatives.
Oxidation and reduction: Formation of oxidized or reduced analogs of the compound.
Scientific Research Applications
3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxyaniline
- 3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-methylbenzenesulfonamide
Uniqueness
3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3S/c1-11-7-12(2)9-13(8-11)22-6-5-19-23(20,21)14-3-4-16(18)15(17)10-14/h3-4,7-10,19H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYROBAPAYEXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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